molecular formula C11H13NO3 B1612913 3-Benzyloxazolidine-2-carboxylic acid CAS No. 378223-36-0

3-Benzyloxazolidine-2-carboxylic acid

Cat. No.: B1612913
CAS No.: 378223-36-0
M. Wt: 207.23 g/mol
InChI Key: HUGWPZSPVPARBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxazolidine-2-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structureThe molecular formula of this compound is C11H13NO3, and it has a molecular weight of 207.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyloxazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyloxazolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxazolidine-2-carboxylic acid is unique due to its specific combination of the oxazolidine ring and benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-benzyl-1,3-oxazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-12(6-7-15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWPZSPVPARBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629320
Record name 3-Benzyl-1,3-oxazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378223-36-0
Record name 3-Benzyl-1,3-oxazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxazolidine-2-carboxylic acid
Reactant of Route 2
3-Benzyloxazolidine-2-carboxylic acid
Reactant of Route 3
3-Benzyloxazolidine-2-carboxylic acid
Reactant of Route 4
3-Benzyloxazolidine-2-carboxylic acid
Reactant of Route 5
3-Benzyloxazolidine-2-carboxylic acid
Reactant of Route 6
3-Benzyloxazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.